![molecular formula C10H11NO5 B6617243 5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid CAS No. 1518290-19-1](/img/structure/B6617243.png)
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid (hereafter referred to as ‘5-oxolane-2-carboxylic acid’) is a versatile and important compound used in a wide range of scientific research applications. It is a cyclic organic molecule with a five-membered ring structure and two carboxylic acid groups. The compound has been studied extensively for its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
科学研究应用
5-oxolane-2-carboxylic acid is widely used in organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, and as an enzyme inhibitor. In pharmaceuticals, it has been used as an anti-inflammatory agent and as a potential drug delivery system.
作用机制
The mechanism of action of 5-oxolane-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, the compound has been shown to interact with various receptors in the body, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxolane-2-carboxylic acid have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and analgesic effects. In addition, it has been shown to have anti-cancer and anti-diabetic effects. Furthermore, the compound has been shown to modulate various physiological processes, such as the regulation of blood pressure, blood sugar levels, and immune system function.
实验室实验的优点和局限性
The main advantages of using 5-oxolane-2-carboxylic acid in laboratory experiments are its low cost, availability, and ease of synthesis. In addition, the compound is relatively stable and has low toxicity. However, the compound is not very soluble in water, which can limit its use in certain experiments.
未来方向
The potential future directions for 5-oxolane-2-carboxylic acid include the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the study of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to identify new potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
合成方法
The synthesis of 5-oxolane-2-carboxylic acid generally involves the reaction of an aldehyde and a carboxylic acid in the presence of a Lewis acid catalyst. The reaction of an aldehyde with a carboxylic acid in the presence of a Lewis acid results in the formation of a lactone, which is then oxidized to form the desired 5-oxolane-2-carboxylic acid product. This method is a simple and efficient way to synthesize 5-oxolane-2-carboxylic acid in a laboratory setting.
属性
IUPAC Name |
5-[(2,5-dioxopyrrol-1-yl)methyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-3-4-9(13)11(8)5-6-1-2-7(16-6)10(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIYCCJVMEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C(=O)C=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

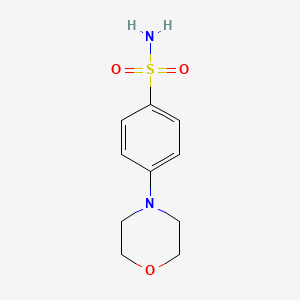


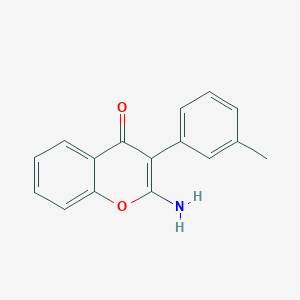
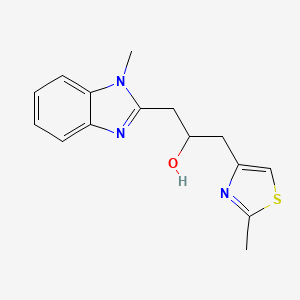
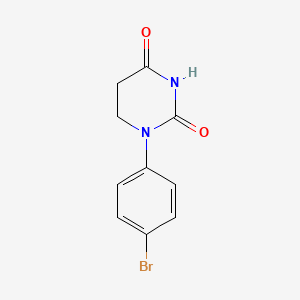
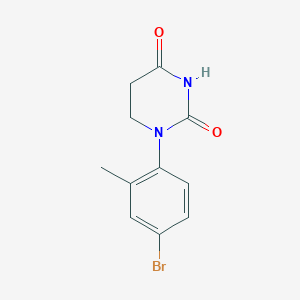
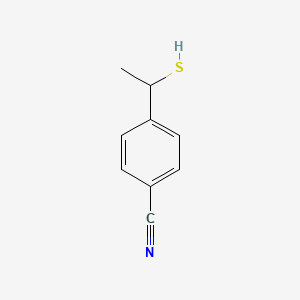
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
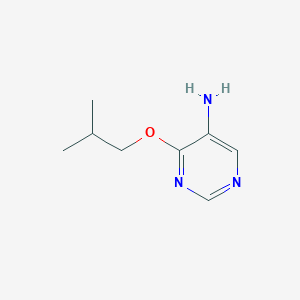
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
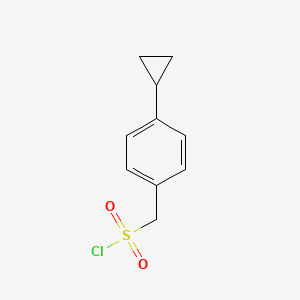
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
